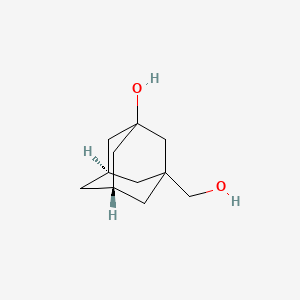

3-Hydroxy-1-hydroxymethyladamantane

Description

Evolution of Adamantane (B196018) Chemistry in Academic Research

The journey of adamantane chemistry began in 1933 with its isolation from petroleum. pharmacompass.com However, it was the development of efficient synthetic routes in the mid-20th century that truly unlocked the potential for extensive research into this fascinating molecule. researchgate.net Early work focused on understanding the fundamental reactivity and properties of the adamantane core. Over the decades, research has expanded to the synthesis of a vast array of substituted adamantanes, each with tailored properties for specific applications. This evolution has been marked by the development of sophisticated synthetic methodologies, including selective C-H functionalization and ring-expansion strategies, to create complex and functionally diverse adamantane derivatives. researchgate.net

Structural Paradigm of the Adamantane Cage in Chemical Design

The adamantane molecule (C₁₀H₁₆) is the simplest diamondoid, possessing a highly symmetrical and strain-free cage structure composed of three fused cyclohexane (B81311) rings in the chair conformation. pharmacompass.com This rigid framework provides a unique three-dimensional scaffold that is both thermally and chemically stable. In chemical design, the adamantane cage is often utilized as a bulky, lipophilic, and structurally well-defined building block. researchgate.net Its rigid nature restricts conformational flexibility, which can be advantageous in the design of molecules with specific spatial arrangements of functional groups. The bridgehead (tertiary) and bridge (secondary) carbons of the adamantane skeleton offer distinct sites for functionalization, allowing for precise control over the final molecular architecture. pharmacompass.com

Contemporary Research Directions in Substituted Adamantane Synthesis and Application

Current research in substituted adamantane chemistry is vibrant and multifaceted. A significant focus lies in the development of novel and efficient synthetic methods to introduce a wide range of functional groups onto the adamantane scaffold. researchgate.net This includes the exploration of catalytic C-H activation and late-stage functionalization techniques, which allow for the direct modification of the adamantane core, often with high regioselectivity.

The applications of substituted adamantanes are continually expanding. They are investigated as components in advanced polymers and materials, where their rigidity and thermal stability can enhance material properties.

Significance of 3-Hydroxy-1-hydroxymethyladamantane within Polycyclic Hydrocarbon Chemistry

This compound, a di-substituted adamantane derivative, holds particular significance as a versatile building block in the synthesis of more complex functional molecules. The presence of two hydroxyl groups, a primary and a tertiary one, at the 1 and 3 bridgehead positions, offers differential reactivity, allowing for selective chemical transformations. This diol can serve as a precursor for the synthesis of various derivatives, including polyesters and other polymers, where the rigid adamantane core can impart desirable properties such as thermal stability and a high glass transition temperature. The study of its synthesis and reactivity contributes to the broader understanding of functionalizing polycyclic hydrocarbons and harnessing their unique structural features for the development of new materials and molecules. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application and further chemical manipulation.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 38584-37-1 |

| Appearance | White to almost white powder/crystal |

| Melting Point | 158-162 °C |

| Boiling Point | 322.6 ± 10.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

Note: Boiling point and density are predicted values.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A proton NMR spectrum of this compound would be expected to show characteristic signals for the adamantane cage protons, typically appearing as a series of broad multiplets in the range of δ 1.5-2.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a narrowly split multiplet, and the hydroxyl protons (-OH) would present as broad singlets, with their chemical shifts being dependent on solvent and concentration. A research article on the synthesis of (3-hydroxyadamantan-1-yl)methanols reports that the OH protons of the resulting diols resonate in the range of δ 4.18–4.32 ppm. researchgate.net

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide distinct signals for the different carbon environments within the molecule. The adamantane cage carbons would resonate in the aliphatic region. A study on the synthesis of (3-hydroxyadamantan-1-yl)methanols indicates that for the resulting diols, the signal of the quaternary carbon atom linked to the hydroxy group is located at δC 68–69 ppm, and the CH₂OH signal is observed at δC 70–71 ppm. researchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. Strong C-H stretching vibrations of the adamantane cage would be observed around 2850-2950 cm⁻¹. The C-O stretching vibrations would likely appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 182, followed by fragmentation patterns characteristic of the adamantane core, such as the loss of hydroxyl and hydroxymethyl groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(5S,7R)-3-(hydroxymethyl)adamantan-1-ol |

InChI |

InChI=1S/C11H18O2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,12-13H,1-7H2/t8-,9+,10?,11? |

InChI Key |

FORAJDRXEYKDFJ-IXBNRNDTSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)CO |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CO |

Origin of Product |

United States |

Sophisticated Spectroscopic and Diffraction Techniques for Adamantane Derivative Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of adamantane (B196018) derivatives, providing detailed information about the carbon skeleton and the position of substituents. researchgate.net Due to the compact nature of the adamantane cage, significant signal overlap is common, necessitating the use of high-resolution and multi-dimensional NMR techniques for complete assignment. nih.gov

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the covalent structure of 3-Hydroxy-1-hydroxymethyladamantane. The analysis involves assigning specific resonance signals to each unique proton and carbon atom in the molecule.

For unsubstituted adamantane, the ¹³C NMR spectrum is simple, showing two signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups. chemicalbook.com In this compound, the C₂ symmetry is broken, and a more complex spectrum is expected. The introduction of the hydroxyl and hydroxymethyl groups at the C1 and C3 bridgehead positions deshields the adjacent carbons, causing them to resonate at a lower field (higher ppm) compared to the parent adamantane.

The ¹H NMR spectrum of adamantane shows two broad signals. chemicalbook.com For this compound, distinct signals are anticipated for the protons of the hydroxymethyl group (-CH₂OH), the hydroxyl protons (-OH), and the various methine and methylene protons on the adamantane cage. The protons on carbons adjacent to the substituents will be the most deshielded. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Data for this compound This table is representative and based on general principles and data from analogous adamantane derivatives. Actual experimental values may vary.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cage CH | 1.5 - 2.2 | Multiplet |

| Cage CH₂ | 1.4 - 1.9 | Multiplet |

| -CH ₂OH | ~3.3 - 3.5 | Singlet or Doublet |

| -CH₂OH | Variable (depends on solvent, conc.) | Singlet |

| -OH | Variable (depends on solvent, conc.) | Singlet |

Expected ¹³C NMR Data for this compound This table is representative and based on general principles and data from analogous adamantane derivatives. Actual experimental values may vary.

| Carbon Type | Expected Chemical Shift (ppm) |

| C1 (-C -OH) | ~68 - 72 |

| C3 (-C -CH₂OH) | ~38 - 42 |

| -C H₂OH | ~65 - 69 |

| Bridgehead CH (other) | ~28 - 32 |

| Cage CH₂ | ~35 - 45 |

In a study of a dihydroxylated adamantyl metabolite, the introduction of two hydroxyl groups onto the adamantane cage resulted in significant shifts in the ¹³C NMR signals of the attached and adjacent carbons, confirming the utility of this technique for pinpointing substituent locations. nih.gov

The adamantane cage is a highly effective and popular structural motif in host-guest chemistry due to its size, shape, and lipophilicity. chemicalbook.com It is known to form stable inclusion complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. chemicalbook.com Advanced NMR techniques are pivotal in studying these non-covalent interactions.

When this compound interacts with a host molecule, changes in the chemical shifts of both the adamantane guest and the host can be observed. Titration experiments, where the concentration of one component is varied while monitoring the NMR spectrum, can be used to determine the association constant of the host-guest complex. nih.gov A gradual downfield or upfield shift of the adamantane proton signals upon addition of a host suggests a fast exchange between the complexed and uncomplexed states on the NMR timescale. nih.gov

Furthermore, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY can provide direct evidence of complex formation by detecting through-space correlations between the protons of the adamantane derivative and the inner cavity protons of the host molecule. researchgate.net This confirms that the adamantane moiety is indeed encapsulated within the host.

Solid-state NMR (ssNMR) provides atomic-resolution structural information for crystalline and amorphous solid materials, which is often inaccessible by other methods. rsc.orgnih.gov For adamantane derivatives, which are typically crystalline solids, ssNMR can reveal details about polymorphism, molecular packing, and intermolecular interactions in the solid state. nih.gov

Due to strong homonuclear dipolar couplings in proton-rich solids, ssNMR spectra often display broad lines. rsc.org The use of ultra-fast magic-angle spinning (MAS) at frequencies of 100 kHz or higher is a key development, as it effectively averages out these interactions to produce "solution-like" spectra with high resolution and sensitivity. researchgate.net Adamantane itself is frequently used as a chemical shift standard in ¹³C ssNMR experiments. nih.govnih.gov

For this compound, ssNMR could be used to study the hydrogen bonding network formed by the hydroxyl and hydroxymethyl groups in the crystal lattice. Techniques like ¹H-¹³C Cross-Polarization (CP)-MAS would be employed. The CP technique enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons, and it is sensitive to the proximity of these nuclei, making it ideal for studying bonded and through-space interactions in the solid state. rsc.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its ionized form.

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. researchgate.net This makes it exceptionally well-suited for accurately determining the molecular weight of a compound and assessing its purity.

For this compound (Molecular Formula: C₁₁H₁₈O₂, Molecular Weight: 182.26 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 183.27, corresponding to the protonated molecule [C₁₁H₁₈O₂ + H]⁺. The presence of a sodium adduct at m/z 205.25 [C₁₁H₁₈O₂ + Na]⁺ would also be common. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition from the exact mass. In a study on diols, ESI-MS was successfully used to characterize various diol-boric acid complexes, demonstrating its utility for analyzing polyhydroxylated compounds. nih.gov A study on an adamantyl-containing CB2 agonist identified dihydroxylated metabolites by an increase of 32 Da in the molecular weight, corresponding to the addition of two oxygen atoms, which was confirmed by LC-MS. nih.gov

Expected ESI-MS Data for this compound

| Ion Species | Expected m/z | Identity |

| [M+H]⁺ | 183.27 | Protonated Molecule |

| [M+Na]⁺ | 205.25 | Sodium Adduct |

| [2M+H]⁺ | 365.53 | Protonated Dimer |

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing rich structural information.

The fragmentation of adamantane itself is well-studied, with the molecular ion (C₁₀H₁₆⁺•, m/z 136) being relatively stable. researchgate.netnih.gov Key fragments arise from the loss of alkyl groups. For substituted adamantanes, the fragmentation is directed by the functional groups. In the case of alcohols, characteristic fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group). researchgate.net

For this compound, the molecular ion peak at m/z 182 would likely be observed. Key fragmentation pathways would include:

Loss of water: A peak at m/z 164 ([M-H₂O]⁺•).

Loss of a second water molecule or formaldehyde (B43269) (CH₂O): Further fragmentation could lead to peaks around m/z 146 or 152.

Alpha-cleavage: Cleavage of the hydroxymethyl group could lead to the formation of a stable adamantyl cation with one hydroxyl group.

Cage Fragmentation: The most intense peaks in the spectra of simple adamantane alcohols are often from the adamantyl cation itself (C₁₀H₁₅⁺, m/z 135) or subsequent fragments at m/z 107, 93, and 79, resulting from the breakdown of the cage structure. researchgate.netnih.gov In a study of a dihydroxy adamantyl metabolite, fragmentation of the dihydroxylated adamantyl cation (m/z 167) produced characteristic fragments at m/z 149 and 131, indicating sequential losses of water. nih.gov

Proposed Major EI-MS Fragments for this compound

| m/z | Proposed Identity/Origin |

| 182 | [M]⁺• (Molecular Ion) |

| 164 | [M - H₂O]⁺• |

| 151 | [M - CH₂OH]⁺ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation from loss of substituents) |

| 93 | [C₇H₉]⁺ (Cage fragment) |

In-Depth Analysis of this compound Elusive in Publicly Accessible Scientific Literature

While the fundamental chemical properties of this compound, also known as 3-(hydroxymethyl)adamantan-1-ol, are cataloged in chemical databases, providing its molecular formula (C₁₁H₁₈O₂) and molecular weight (182.26 g/mol ), the in-depth experimental characterization required for a detailed scientific article is not present in the public domain. nih.gov

General principles of analyzing adamantane derivatives through various sophisticated techniques are well-documented for other, related compounds. nih.govnih.govmdpi.comresearchgate.netaps.org These studies highlight the utility of methods like X-ray crystallography for determining three-dimensional atomic arrangements and understanding intermolecular interactions. rigaku.comcreative-biostructure.commdpi.comresearchgate.netnih.gov Similarly, vibrational spectroscopy techniques such as FTIR and Raman are established as powerful tools for identifying functional groups in molecules. researchgate.net However, the application of these techniques to this compound specifically, and the subsequent publication of these results, could not be confirmed.

The absence of this specific data prevents a detailed discussion and the creation of data tables as requested for the following sections:

Elemental Microanalysis.

Consequently, a scientifically accurate and detailed article focusing solely on the experimental elucidation of this compound cannot be generated at this time due to the lack of primary research data in the available sources.

Computational Chemistry and Theoretical Investigations of Adamantane Derivatives

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for elucidating reaction mechanisms, calculating thermodynamic properties, and predicting spectroscopic data. nih.gov While specific DFT studies on the reaction mechanisms of 3-Hydroxy-1-hydroxymethyladamantane are not prevalent in existing literature, the principles of applying DFT to adamantane (B196018) systems are well-established.

Researchers use DFT to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. For a molecule like this compound, DFT could be employed to study various reactions, including:

Esterification or Etherification: Investigating the stepwise mechanism of reactions involving the hydroxyl and hydroxymethyl groups.

Oxidation: Modeling the selective oxidation of the primary versus the tertiary alcohol.

Dissociative Ionization: A combined DFT and experimental study on the parent adamantane molecule characterized its fragmentation upon ionization, finding that dissociation occurs through several parallel channels. rsc.org Similar methods could predict the fragmentation patterns of this compound, determining how the hydroxyl groups influence the cage-opening mechanisms. nih.gov

In a computational study on nitrogen-rich hexaazaadamantane derivatives, DFT calculations (using B3LYP and B3PW91 functionals) were used to predict geometry, electronic structure, and heat of formation to design novel energetic materials. nih.gov This demonstrates the power of DFT to predict the stability and reactivity of functionalized adamantane cages.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing detailed insight into conformational changes and intermolecular interactions. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments.

The core of this compound is a rigid cage, meaning its conformational flexibility is limited to the rotation of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) functional groups. MD simulations can explore the preferred orientations of these groups, particularly their ability to form intra- and intermolecular hydrogen bonds.

A key application of MD is in studying ligand-receptor interactions. In a study of adamantane derivatives designed to target the sigma-2 receptor, 50-nanosecond MD simulations were used to assess the stability of the compounds within the receptor's binding site and to understand the interaction mechanisms. nih.gov This approach would be directly applicable to this compound to:

Analyze Binding Modes: Determine the most stable orientation of the molecule within a biological target, such as an enzyme or receptor active site.

Study Solvation: Simulate the molecule in an aqueous environment to understand how water molecules arrange around the hydrophobic adamantane cage and the hydrophilic hydroxyl groups.

Evaluate Flexibility: While the cage is rigid, the functional groups have rotational freedom. MD simulations can quantify the dynamics of these groups and their influence on molecular interactions.

MD simulations provide a bridge between static molecular structures and dynamic biological function, making them essential for designing adamantane derivatives for biomedical applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are used in drug discovery to predict the activity of new compounds and to optimize lead structures. The fundamental principle is that variations in the properties of molecules are correlated with changes in their biological effects. youtube.com

For adamantane derivatives, QSAR studies can help identify the key structural features responsible for a desired activity. nih.gov A QSAR study on this compound would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties.

Below is a table of computationally derived molecular descriptors for this compound.

| Property Name | Property Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | nih.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 182.130679813 Da | nih.gov |

| Polar Surface Area | 40.5 Ų | nih.gov |

| Complexity | 222 | nih.gov |

These descriptors, along with many others (topological, electronic, steric), would be used to build a model. For instance, a fragment-based QSAR (FB-QSAR) algorithm was successfully used to analyze a dataset of 34 adamantane-based inhibitors of the influenza A M2 channel, providing insights for designing new drugs. nih.gov Similarly, by including this compound in a dataset of related compounds with known activities, QSAR could explore its potential and guide the synthesis of more potent derivatives.

Theoretical Studies on C-H Bond Strengths and Reactivity

The adamantane cage is known for its remarkable stability, which is partly due to its strong C-H bonds. Theoretical studies are crucial for quantifying these bond strengths and predicting reactivity. The bond dissociation energy (BDE) is a key metric, representing the energy required to break a bond homolytically.

The adamantane skeleton has two types of carbon atoms: four tertiary carbons (methine, -CH) at the bridgehead positions and six secondary carbons (methylene, -CH₂) at the bridging positions. nih.gov Unusually, the tertiary C-H bonds at the bridgehead positions are stronger than the secondary C-H bonds.

A computational study highlighted this unique feature, reporting the BDEs for adamantane's C-H bonds. researchgate.net

| Bond Type | Bond Dissociation Energy (kcal/mol) | Reference |

| Tertiary (3°) C-H | 99 | researchgate.net |

| Secondary (2°) C-H | 96 | researchgate.net |

In this compound, two of the four highly stable bridgehead positions are functionalized. This has significant implications for its reactivity:

The two strongest C-H bonds of the parent adamantane have been replaced by C-O and C-C bonds.

The remaining reactive sites include the two other bridgehead C-H bonds and the six secondary C-H bonds.

Theoretical calculations could predict how the electron-withdrawing nature of the hydroxyl groups affects the BDEs of the remaining C-H bonds on the cage.

Understanding these BDEs is critical for designing selective C-H functionalization reactions, a major goal in modern organic chemistry. researchgate.net DFT calculations can model hydrogen atom abstraction from different positions to predict the most likely site of radical formation, guiding synthetic strategies. rsc.org

Computational Approaches to Materials Design Utilizing Adamantane Scaffolds

The unique properties of the adamantane scaffold—its rigidity, thermal stability, and well-defined three-dimensional structure—make it an excellent building block (scaffold) for designing advanced materials. researchgate.netrsc.org Computational methods are essential in this field for predicting the properties of new materials before they are synthesized, which reduces cost and accelerates development. sciencedaily.com

Adamantane derivatives, including those with hydroxyl functionalities, are used to create a wide range of materials:

Polymers: The rigid adamantane core can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.

Metal-Organic Frameworks (MOFs): Functional groups on the adamantane scaffold, such as the hydroxyl groups in this compound, can act as coordination sites for metal ions, forming porous, crystalline materials with applications in gas storage and catalysis.

Energetic Materials: Computational screening of functionalized aza-adamantanes using DFT has been used to design new high-energy materials, predicting properties like heat of formation, density, and detonation performance. nih.gov The study found that combining certain functional groups on the cage structure led to excellent explosive properties. nih.gov

Optoelectronics: Theoretical studies have shown that substituting carbon atoms in the adamantane cage with other elements, like boron or nitrogen, can tune the electronic and optical properties, such as the HOMO-LUMO gap. nih.gov This allows for the computational design of adamantane-based molecules for specific electronic applications. nih.gov

By using this compound as a bifunctional building block, computational models can predict the geometry, stability, and functional properties of larger, more complex supramolecular structures and materials. nih.gov

Advanced Applications of Adamantane Scaffolds in Supramolecular Chemistry, Materials Science, and Chemical Biology

Supramolecular Host-Guest Chemistry

The rigid and sterically defined cage structure of the adamantane (B196018) moiety makes 3-Hydroxy-1-hydroxymethyladamantane a compound of significant interest in supramolecular chemistry. Its behavior in forming non-covalent assemblies is a key area of research.

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

The adamantane cage is an archetypal guest for various macrocyclic hosts due to its ideal size, shape, and hydrophobic nature. It is well-established that adamantane derivatives form stable 1:1 inclusion complexes with hosts like β-cyclodextrin, with association constants typically ranging from 10³ to 10⁵ M⁻¹. nih.gov Similarly, adamantane and its derivatives are known to bind strongly within the hydrophobic cavity of cucurbit[n]uril (CB[n]) macrocycles. nih.gov

For This compound , the adamantane core serves as the primary binding motif for entering the host cavity. The two hydroxyl groups, positioned at the 1 and 3 bridgehead positions (via a methylene (B1212753) spacer for the hydroxymethyl group), remain outside the cavity, where they can engage in secondary interactions or be used for further functionalization. While the general principles of adamantane inclusion strongly suggest that this compound would be an excellent guest for these macrocycles, specific studies detailing its binding affinities and the thermodynamic parameters of complexation are not extensively documented in current literature. The potential for these hydroxyl groups to influence binding through interactions with the host's portals is a subject for further investigation.

Self-Assembly and Supramolecular Polymer Architectures

Supramolecular polymers are formed by linking monomeric units through reversible, non-covalent interactions. nih.gov Molecules with at least two distinct binding sites can act as monomers for the formation of these polymer chains.

This compound , as a diol, possesses two reactive hydroxyl groups. This bifunctionality makes it a prime candidate for constructing supramolecular polymers. For instance, the hydroxyl groups could be functionalized with recognition motifs that drive self-assembly. Alternatively, the adamantane core itself can act as a binding unit in conjunction with a complementary host. If a large, ditopic host molecule is used, the bifunctional adamantane guest could bridge two hosts, leading to the formation of a linear supramolecular polymer chain. While the compound is categorized as a monomer for biomaterials and polymers, specific research demonstrating the self-assembly of this compound into defined supramolecular polymer architectures has not been widely published. cymitquimica.comtcichemicals.comtcichemicals.com

Design and Synthesis of Adamantane-Based Rotaxanes

Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" component threaded through a cyclic "wheel" component, with bulky "stopper" groups at each end of the axle to prevent unthreading. The adamantane group, due to its significant steric bulk, is frequently employed as a stopper in rotaxane synthesis.

In this context, This compound can serve as a precursor to a bulky stopper group. The two hydroxyl functionalities provide handles for chemical modification, allowing the adamantane cage to be attached to the terminus of a molecular axle. For example, the diol could be converted into a dialkyne or diazide to participate in a copper-catalyzed "click" reaction, a common stoppering strategy in rotaxane synthesis. While the direct use of this specific diol in published rotaxane syntheses is not prominent, its structural features make it a viable and attractive starting material for creating custom stopper groups.

Adamantane as a Rigid Building Block in Advanced Materials

The inherent rigidity, thermal stability, and diamond-like structure of the adamantane cage are properties that are highly sought after in materials science. arxiv.org this compound leverages these characteristics, offering a functionalized core for integration into a variety of advanced materials.

Design of Polymeric Materials and Coatings

Adamantane-containing polymers are known for their enhanced thermal stability, high glass transition temperatures, and improved mechanical properties. arxiv.orgThis compound is explicitly sold and classified as a diol monomer, indicating its intended use in polymer synthesis. cymitquimica.comtcichemicals.comtcichemicals.com Its two hydroxyl groups allow it to act as a monomer in step-growth polymerization.

It can be incorporated into polyesters (through reaction with dicarboxylic acids) or polyurethanes (through reaction with diisocyanates). The resulting polymers would feature the rigid adamantane cage within their backbone, imparting significant stability. A related compound, 3-Hydroxy-1-methacryloyloxyadamantane, is used to create polymers via chain-growth polymerization, particularly for applications like photopolymers and photoresists. nih.govtcichemicals.comtcichemicals.com This demonstrates a common strategy where the hydroxyl groups of an adamantane diol are first functionalized into other reactive groups (like methacrylates) to enable different polymerization methods. The use of this compound itself is noted as a route to high-performance polymers, though specific examples of commercial coatings or materials are not detailed in the available research.

Nanoscale Frameworks and Diamondoid Applications

Adamantane is the smallest unit cage of the diamond lattice, and as such, is the fundamental building block of the class of molecules known as diamondoids. arxiv.org These molecules are of great interest for creating nanoscale materials with precisely defined three-dimensional structures.

The 1,3-disubstitution pattern of This compound provides a fixed, tetrahedral-like orientation of its functional groups. This well-defined geometry makes it an ideal building block (or "tecton") for the bottom-up synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). By reacting the diol with complementary linkers, it is possible to construct highly ordered, porous, and rigid 3D networks. These frameworks could have applications in gas storage, catalysis, and separation technologies. The unique structure of this compound, combining the rigidity of the diamondoid core with the specific spatial arrangement of its reactive sites, makes it a valuable component for the rational design of advanced nanoscale materials. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(hydroxymethyl)adamantan-1-ol | nih.gov |

| Synonyms | 3-Hydroxy-1-adamantanemethanol, 1-Hydroxy-3-(hydroxymethyl)adamantane | cymitquimica.comcymitquimica.com |

| CAS Number | 38584-37-1 | nih.gov |

| Molecular Formula | C₁₁H₁₈O₂ | nih.gov |

| Molecular Weight | 182.26 g/mol | nih.gov |

| Appearance | White to almost white powder or crystal | cymitquimica.com |

| Melting Point | 158-162 °C | geno-chem.comsigmaaldrich.com |

Porous Materials, Metal-Organic Frameworks, and Covalent Organic Frameworks

The rigid, three-dimensional structure of the adamantane cage makes it an excellent building block (or "tecton") for the construction of porous materials. Adamantane derivatives are used to create robust and highly porous networks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.

For instance, 3D COFs have been synthesized using adamantane-based building blocks, resulting in materials with exceptionally high surface areas (over 3400 m²/g), low crystal densities, and permanent mesopores. These frameworks are often designed by linking tetra-substituted adamantane units. The predictable, tetrahedral geometry of the adamantane core allows for the rational design of diamondoid-structured frameworks. By functionalizing the adamantane core with reactive groups, it can be covalently linked to other organic struts to form a stable, crystalline, and porous structure.

While polyhydric adamantane alcohols are recognized as important starting materials for creating functionalized cage structures, specific studies detailing the incorporation of this compound into MOFs or COFs are not prominently featured in the reviewed literature. Its bifunctional nature, however, suggests potential utility as a linker or node in the synthesis of such porous polymers.

Catalysis and Ligand Design

The adamantane group is widely used in catalyst design due to its steric bulk, chemical inertness, and rigid structure. These properties can be exploited to influence the activity, selectivity, and stability of a catalyst.

Adamantane-Containing Ligands for Organometallic Catalysis

The bulky nature of the adamantyl group is a key feature in the design of ligands for organometallic catalysis. It can create a specific steric environment around a metal center, which can enhance catalytic performance. For example, adamantane-based ligands have been used in palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the adamantyl moiety can promote reductive elimination and stabilize the active catalytic species.

Adamantyl-containing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are common in organometallic chemistry. While various functionalized adamantanes are employed to synthesize these ligands, the direct use of this compound as a precursor for a bidentate ligand in major catalytic applications is not widely reported. Its diol functionality could, in principle, be used to synthesize bidentate ligands like phosphinites or diphosphites.

Organocatalysis and Asymmetric Synthesis with Adamantane Derivatives

In organocatalysis, the adamantane scaffold can be incorporated into catalyst structures to create a well-defined chiral pocket, which is essential for achieving high enantioselectivity in asymmetric synthesis. The rigidity and bulk of the adamantane group help to control the approach of substrates to the catalyst's active site.

For example, imidazolidinone-based organocatalysts, which are effective in various asymmetric transformations, can incorporate bulky groups to enhance stereocontrol. While the adamantyl group is a candidate for such a role, specific examples employing a derivative of this compound in asymmetric organocatalysis are not detailed in the available research. The development of chiral catalysts from this diol would likely involve asymmetric derivatization of its two hydroxyl groups.

Development of Recyclable Catalyst Systems

The unique physical properties of adamantane derivatives can be leveraged to develop recyclable catalyst systems. The rigid and often crystalline nature of adamantane-containing compounds can render catalysts insoluble in certain reaction media, facilitating their separation from the product mixture by simple filtration.

Furthermore, adamantane units can serve as structural anchors for catalyst immobilization on solid supports or within porous frameworks like COFs. A catalyst supported on an adamantane-based COF, for example, can exhibit high stability and be reused multiple times without significant loss of activity. Although this is a promising strategy, the application of this compound specifically for this purpose has not been detailed.

Chemical Biology and Molecular Recognition Research

The lipophilic and geometrically defined nature of the adamantane cage makes it a valuable tool in chemical biology, particularly in studies involving molecular and cellular recognition.

Elucidation of Cellular Recognition Mechanisms Utilizing Adamantane Constructs

Adamantane derivatives are frequently used as "molecular anchors" to study interactions at the cell surface. Due to its lipophilicity, the adamantane group can readily insert into the lipid bilayer of cell membranes, positioning attached molecules (such as peptides, carbohydrates, or drugs) for interaction with cell surface receptors. This strategy allows researchers to investigate receptor binding, cellular uptake, and other recognition events.

The precise geometry of the adamantane scaffold ensures that the attached ligands are presented in a well-defined orientation. Studies have shown that the specific stereochemistry of the adamantane construct can be crucial for molecular recognition, influencing the immune co-stimulatory effect of attached peptidoglycan fragments, for instance. The incorporation of adamantane into liposomes or dendrimers provides a powerful platform for studying how nano-vesicles interact with specific cellular targets.

While this compound possesses two hydroxyl groups available for conjugation to biological ligands, specific research employing this diol to elucidate cellular recognition mechanisms is not prominently reported. Its structure is, however, suited for such applications, potentially serving as a rigid spacer that presents two points of attachment for creating multivalent probes or targeted constructs.

Investigations of Multivalent Ligand-Receptor Interactions

The rigid, polycyclic structure of adamantane provides an exceptional scaffold for the development of multivalent ligands, which can simultaneously engage multiple receptor sites, leading to significantly enhanced affinity and specificity—a phenomenon known as the avidity effect. While research has broadly explored tetra-functionalized adamantanes for creating tripodal recognition motifs nih.govnih.gov, the di-functional nature of This compound offers a unique and simpler platform for investigating bivalent ligand-receptor interactions.

The distinct positioning of the hydroxyl and hydroxymethyl groups at the 1 and 3 positions of the adamantane cage provides a spatially well-defined architecture. This fixed orientation is crucial for presenting two appended ligands at a precise distance and geometry, which can be tailored to match the spacing of binding sites on a target protein or cell surface. This is particularly relevant in biological systems where many receptors form dimers or exist in close proximity on the cell membrane.

Research on other adamantane-based scaffolds has demonstrated their utility in affinity maturation of small molecule ligands. acs.org For example, adamantane scaffolds have been successfully used to multimerize ligands targeting prostate-specific membrane antigen (PSMA) on cancer cells, resulting in a substantial increase in binding affinity. nih.govacs.org The principle of using a rigid core to control the presentation of multiple binding moieties is directly applicable to This compound . The two hydroxyl groups can be chemically modified to attach two identical or different ligands, creating a bivalent construct.

The general strategy for creating such bivalent ligands from This compound would involve the selective functionalization of its two hydroxyl groups. This allows for the covalent attachment of targeting molecules, such as peptides, small molecule inhibitors, or carbohydrates. The resulting bivalent molecule can then be used to study the thermodynamics and kinetics of its interaction with target receptors, providing insights into the optimal linker length and ligand orientation for achieving maximum avidity.

The table below summarizes the key features of adamantane scaffolds that make them suitable for studying multivalent interactions, with inferred applicability to This compound .

| Feature of Adamantane Scaffold | Relevance to Multivalent Ligand Design | Inferred Applicability of this compound |

| Rigid Structure | Provides a fixed and predictable spatial arrangement of attached ligands. | The adamantane core ensures a defined distance and orientation between the two functional groups. |

| Three-Dimensional Geometry | Allows for the creation of ligands that can interact with binding sites in a three-dimensional space. | The bridgehead substitution pattern offers a non-planar presentation of ligands. |

| Chemical Stability | The adamantane cage is resistant to metabolic degradation, enhancing the stability of the resulting conjugate. mdpi.com | This inherent stability would be conferred to bivalent ligands derived from it. |

| Tunable Functionality | Bridgehead positions can be selectively functionalized to introduce a variety of chemical groups. | The two hydroxyl groups provide ready handles for conjugation of diverse ligands. |

By employing This compound as a core, researchers can systematically investigate the requirements for effective bivalent binding, contributing to the rational design of high-affinity therapeutic and diagnostic agents.

Functionalization for Biomolecular Conjugation and Probes

The presence of two hydroxyl groups makes This compound a versatile building block for biomolecular conjugation and the development of chemical probes. These hydroxyl groups can be readily modified through a variety of well-established chemical reactions to introduce different functionalities, enabling the attachment of biomolecules, fluorescent reporters, or other signaling moieties.

The process of bioconjugation involves the covalent linking of a molecule, such as This compound , to a biomolecule like a protein, antibody, or nucleic acid. This can be achieved by first activating the hydroxyl groups or converting them into more reactive functional groups. For instance, the hydroxyl groups can be converted to tosylates or mesylates, which are good leaving groups for nucleophilic substitution reactions with amine or thiol groups present on biomolecules. Alternatively, they can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amide coupling reactions, respectively.

This di-functional nature is particularly advantageous for creating probes with dual functionality. For example, one hydroxyl group could be attached to a targeting ligand that directs the probe to a specific biological target, while the other could be conjugated to a fluorescent dye or a radioactive isotope for detection and imaging. Adamantane-based fluorescent probes have been developed for various applications, including cell imaging. researchgate.netnih.gov The adamantane moiety itself can enhance the properties of fluorescent dyes by providing a rigid, lipophilic environment. nih.gov

Furthermore, adamantane derivatives have been utilized in the development of chemiluminescent probes. Spiroadamantane 1,2-dioxetanes are a class of chemiluminescent compounds that can be triggered to produce light, and their scaffold can be modified for analyte-specific detection. nih.gov The functional groups on This compound could serve as attachment points for creating such tailored chemiluminescent probes.

The table below outlines potential functionalization strategies for This compound and their applications in creating biomolecular conjugates and probes.

| Functionalization Reaction | Resulting Functional Group | Application in Bioconjugation and Probes |

| Esterification | Ester | Attachment of carboxylic acid-containing molecules (e.g., fluorescent dyes, drugs). |

| Etherification | Ether | Stable linkage to other molecules, can be used to attach targeting ligands. |

| Oxidation | Aldehyde or Carboxylic Acid | Reactive handles for conjugation to amines on biomolecules (reductive amination for aldehydes, amide coupling for carboxylic acids). |

| Conversion to Halides | Alkyl Halide | Precursor for nucleophilic substitution reactions to attach a wide range of functionalities. |

| Tosylation/Mesylation | Tosylate/Mesylate | Activation of hydroxyl groups for facile displacement by nucleophiles (e.g., amines, thiols on biomolecules). |

In essence, This compound represents a valuable and versatile platform for the construction of sophisticated biomolecular tools. Its well-defined structure and readily modifiable functional groups allow for the precise engineering of probes and conjugates for a wide array of applications in chemical biology, diagnostics, and targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.